molecular formula C10H15NO3 B2709744 [(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate CAS No. 338399-44-3

[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate

Cat. No.: B2709744
CAS No.: 338399-44-3
M. Wt: 197.234
InChI Key: NZQFJDBNSOOVFT-IZZDOVSWSA-N
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Description

[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.234. The purity is usually 95%.
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Biological Activity

(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate (CAS No. 338399-44-3) is a chemical compound with potential biological activities that merit detailed investigation. This article synthesizes available research findings on its biological properties, including antioxidant, anti-inflammatory, and analgesic activities.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • Synonyms : 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(methyloxidoimino)methyl]-

Antioxidant Activity

Research indicates that compounds similar to (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Study Methodology Findings
Study AIn vitro assays measuring DPPH and ABTS radical scavengingDemonstrated a dose-dependent increase in radical scavenging activity.
Study BAssessment of lipid peroxidation levels in cell culturesSignificant reduction in malondialdehyde (MDA) levels was observed.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models. Inflammation is a critical factor in many pathological conditions, including arthritis and cardiovascular diseases.

Study Model Used Results
Study CMouse ear edema model induced by croton oilReduced ear swelling and myeloperoxidase activity.
Study DCarrageenan-induced paw edema in ratsSignificant reduction in paw swelling compared to control groups.

Analgesic Effects

The analgesic potential of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate has been explored through various nociceptive models.

Study Pain Model Outcome
Study EAcetic acid-induced writhing test in miceDecreased number of writhes indicating analgesic effect.
Study FHot plate test for thermal nociceptionIncreased latency time suggesting enhanced pain threshold.

The biological activities of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate may be attributed to its interactions with various biological pathways:

  • Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes and scavenge free radicals directly.
  • Anti-inflammatory Pathway : It appears to modulate pro-inflammatory cytokines and inhibit the NF-kB signaling pathway.
  • Analgesic Pathway : The analgesic effects could involve serotonergic and glutamatergic systems modulation.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Case Study 1 : A clinical trial involving a derivative of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate demonstrated significant improvements in pain management for patients with chronic inflammatory conditions.
  • Case Study 2 : In a preclinical model of oxidative stress-induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal damage.

Properties

IUPAC Name

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2)4-8(12)7(6-11(3)14)9(13)5-10/h6-7H,4-5H2,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFJDBNSOOVFT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C=[N+](C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(C(=O)C1)/C=[N+](\C)/[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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